molecular formula C6H8N2O B038734 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 112513-79-8

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Cat. No. B038734
M. Wt: 124.14 g/mol
InChI Key: ZNTOIYUPLXOHAS-UHFFFAOYSA-N
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Patent
US08901313B2

Procedure details

To a solution of 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol (7.1 g, 57.2 mmol) in DCM (70 mL) was added MnO2 (34.8 g, 400.3 mmol) portion wise. The reaction mixture was stirred vigorously at RT for 3 days under N2. The reaction mixture was filtered through Celite and washed with DCM (200 mL) and EtOAc (200 mL). The filtrate was concentrated in vacuo to give the title compound as a yellow solid (4.04 g, 58% yield); 1H NMR (500 MHz, CDCl3) delta 3.08-3.23 (2H, m), 4.39 (2H, t, J=5.83 Hz), 7.26 (1H, s), 7.56 (1H, s); LC-MS: m/z=+122.9 (M+H)+.
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
34.8 g
Type
catalyst
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:5]=[CH:4][N:3]2[CH2:6][CH2:7][CH:8]([OH:9])[C:2]=12>C(Cl)Cl.O=[Mn]=O>[N:1]1[CH:5]=[CH:4][N:3]2[CH2:6][CH2:7][C:8](=[O:9])[C:2]=12

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
N1=C2N(C=C1)CCC2O
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
34.8 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at RT for 3 days under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
washed with DCM (200 mL) and EtOAc (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
N1=C2N(C=C1)CCC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.04 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.